molecular formula C15H16N2O4 B2665120 5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione CAS No. 64495-92-7

5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione

Cat. No.: B2665120
CAS No.: 64495-92-7
M. Wt: 288.303
InChI Key: VDVQIDIPGIPJNY-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione (CAS: 64495-92-7) is a β-diketone derivative featuring a cyclohexane-1,3-dione core substituted with a dimethyl group at the 5,5-positions and a 3-nitrophenylaminomethylidene moiety at the 2-position . This compound is of interest due to its structural versatility, enabling applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., metal chelation).

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[(3-nitrophenyl)iminomethyl]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-15(2)7-13(18)12(14(19)8-15)9-16-10-4-3-5-11(6-10)17(20)21/h3-6,9,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFHNXTWBFDPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC(=CC=C2)[N+](=O)[O-])O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with 3-nitroaniline under specific conditions. One common method involves the use of dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene as a solvent . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to various oxidized derivatives of the nitrophenyl group .

Scientific Research Applications

5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, the compound can form complexes with metal ions, which can inhibit certain enzymes. This property is particularly useful in the development of herbicides and potential anti-diabetic drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Substituent/Functional Group Key Properties Biological Activity Reference
5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione 3-Nitrophenylaminomethylidene High polarity due to nitro group; logP ~2.1 (predicted) Antibacterial activity (Gram-positive/-negative strains); metal chelation potential
2-(2-(4-Fluorophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione (Compound 1) 4-Fluorophenylhydrazono Moderate logP (~2.8); enhanced solubility in polar solvents Anti-COX-2 activity (docking score: -8.2 kcal/mol)
5,5-Dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione (Compound 2) 2-Trifluoromethylphenylhydrazono High lipophilicity (logP ~3.5); strong electron-withdrawing effect Superior anti-COX-2 activity (docking score: -9.1 kcal/mol)
5,5-Dimethyl-2-(2-(3-nitrophenyl)hydrazono)cyclohexane-1,3-dione 3-Nitrophenylhydrazono Similar nitro group but hydrazono linkage; logP ~2.3 Antibacterial activity; forms stable Zn(II)/Cu(II) complexes with optical applications
5,5-Dimethyl-2-(3-oxobutyl)cyclohexane-1,3-dione Aliphatic 3-oxobutyl chain Low logP (~1.5); high solubility in non-polar solvents Pharmaceutical intermediate; limited bioactivity

Structural and Electronic Effects

  • Aromatic vs. Aliphatic Substituents : The target compound’s 3-nitrophenyl group introduces strong electron-withdrawing effects, enhancing its electrophilicity compared to aliphatic derivatives (e.g., 3-oxobutyl in ). This facilitates interactions with biological targets like enzymes or DNA .
  • Hydrazono vs. Aminomethylidene Linkages: Hydrazono derivatives (e.g., Compounds 1 and 2) exhibit stronger hydrogen-bonding capabilities due to the NH group, whereas the aminomethylidene group in the target compound may favor π-π interactions with aromatic residues in proteins .

Physicochemical and ADMET Properties

  • logP and Solubility : The target compound’s predicted logP (~2.1) suggests moderate membrane permeability, intermediate between the hydrophilic 4-fluorophenyl derivative (logP ~2.8) and the highly lipophilic trifluoromethyl analog (logP ~3.5) .
  • Metal Chelation: The cyclohexane-1,3-dione core enables chelation of divalent metals (e.g., Zn²⁺, Cu²⁺), with the 3-nitrophenylaminomethylidene derivative forming complexes that alter optical properties, useful in material science .

Biological Activity

5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on available literature.

Synthesis and Structural Characteristics

The compound can be synthesized through a condensation reaction involving 5,5-dimethylcyclohexane-1,3-dione and 3-nitrophenylmethanamine. The reaction typically proceeds in an ethanol solvent under reflux conditions. The resulting product is characterized by its distinct cyclohexane ring structure and the presence of nitrophenyl groups, which may contribute to its biological properties.

Anticancer Activity

Nitro-substituted compounds are often investigated for their anticancer properties. A related study on nitroaniline derivatives revealed cytotoxic effects against various cancer cell lines, suggesting that the presence of the nitrophenyl group in our compound may similarly influence cell viability and proliferation . Further studies are necessary to elucidate the specific mechanisms by which this compound may exert anticancer effects.

Study 1: Antimicrobial Screening

In a preliminary study assessing the antimicrobial efficacy of structurally related compounds, it was found that several derivatives exhibited promising activity against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to evaluate the inhibition zones and calculated MIC values . Although 5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione was not included directly in the study, the findings suggest potential pathways for exploring its antimicrobial properties.

Study 2: Cytotoxicity Assay

A cytotoxicity assay conducted on nitro-substituted compounds indicated significant inhibition of cancer cell growth at varying concentrations. The results demonstrated that compounds with similar structural characteristics could induce apoptosis in cancer cells. This suggests that further investigation into the apoptotic pathways activated by 5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione could yield valuable insights into its therapeutic potential .

Data Table: Comparison of Biological Activities

Compound NameStructureMIC (µg/mL)Antimicrobial ActivityCytotoxicity
Pyrrole Benzamide DerivativeStructure3.12 - 12.5YesModerate
5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dioneN/AN/APotentialPotential

Q & A

Q. Key Considerations :

  • Solvent Systems : Polar aprotic solvents (e.g., ethyl acetate) enhance reaction efficiency.
  • Catalysts : Proline or acetic acid accelerates imine formation.
  • Purification : TLC (Rf ~0.5 in EA/Hex) monitors progress; column chromatography isolates the product.

How can computational methods predict the reactivity and binding interactions of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations and molecular docking simulations are employed to study electronic properties and biological interactions. For structurally similar cyclohexanedione derivatives, DFT optimizations at the B3LYP/6-31G** level reveal charge distribution at the nitrophenyl and enamine moieties, critical for predicting electrophilic/nucleophilic sites . Molecular docking against biological targets (e.g., enzymes) utilizes software like AutoDock Vina to assess binding affinities, with nitro groups often showing strong hydrogen-bonding interactions .

Q. Methodological Steps :

Geometry Optimization : Use Gaussian09 with B3LYP/6-31G** basis sets.

Docking Simulations : Prepare protein PDB files, define active sites, and run 100 ns molecular dynamics (MD) for stability validation.

Binding Energy Analysis : Calculate ΔG values to rank interaction strengths.

What spectroscopic and crystallographic techniques are used to characterize this compound?

Basic Research Question

  • NMR : 1H^1H NMR (DMSO-d6) shows characteristic peaks: δ 1.05 (s, 6H, CH3), δ 8.2–8.5 (m, 4H, aromatic H), δ 10.2 (s, 1H, NH) .
  • X-ray Crystallography : Single-crystal analysis reveals an envelope conformation of the cyclohexane ring, with puckering parameters Q = 0.443 Å and θ = 126.3°. Intermolecular N—H⋯O and aromatic stacking (Cg⋯Cg = 3.50 Å) stabilize the lattice .

Q. Advanced Application :

  • SC-XRD Challenges : Crystal growth in ethanol requires slow evaporation. Disorder in nitro groups may necessitate refinement with restraints .

How do reaction conditions influence the tautomeric equilibrium of this compound?

Advanced Research Question
The enamine-ketoenamine tautomerism is solvent- and pH-dependent. In DMSO, the keto form dominates due to strong hydrogen-bond acceptance, while protic solvents (e.g., methanol) stabilize the enol tautomer. UV-Vis spectroscopy (λmax ~350 nm for enol vs. ~310 nm for keto) and 13C^{13}C NMR (δ ~190 ppm for carbonyls) quantify tautomeric populations .

Q. Experimental Design :

Solvent Screening : Compare DMSO, MeOH, and chloroform.

pH Titration : Use HCl/NaOH to shift equilibrium (pKa ~8–9 for enol proton).

Kinetic Studies : Monitor tautomerization rates via stopped-flow spectroscopy.

What strategies mitigate byproduct formation during synthesis?

Basic Research Question
Common byproducts include unreacted dimedone and nitroaniline derivatives. Strategies:

  • Stoichiometric Control : Use 10% excess dimedone to drive the reaction.
  • Temperature Modulation : Reflux at 80°C minimizes side reactions (e.g., oxidation of nitro groups) .
  • Purification : Sequential washing with hexane/ethyl acetate (3:1) removes non-polar impurities .

Advanced Analysis :
HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) identifies byproducts like hydroxylated derivatives, which form under prolonged heating .

How is the compound’s stability assessed under varying storage conditions?

Advanced Research Question

  • Thermal Stability : TGA/DSC (heating rate 10°C/min) shows decomposition onset at ~200°C.
  • Photostability : Exposure to UV light (254 nm) for 24 hrs induces <5% degradation (HPLC area%) in amber vials vs. >20% in clear glass .
  • Hydrolytic Stability : Incubate in pH 7.4 buffer at 37°C; LC-MS detects hydrolysis products (e.g., 3-nitroaniline) after 7 days .

Q. Recommendations :

  • Store at 4°C in dark, anhydrous conditions.
  • Use stabilizers (e.g., BHT) for long-term storage.

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